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Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the limited availability of

experimentally derived spectra in public databases, this document focuses on predicted

spectroscopic data, characteristic spectral features based on the molecule's functional groups,

and detailed, generalized experimental protocols for the acquisition of such data. This guide is

intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology,

and drug development who are working with or synthesizing this compound.

Introduction
3-[(Ethylamino)methyl]phenol is a substituted phenol derivative containing a secondary

amine. Its structural features, combining a phenolic hydroxyl group and an ethylaminomethyl

substituent, make it a molecule of interest in medicinal chemistry and organic synthesis.

Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and

structure of synthesized 3-[(Ethylamino)methyl]phenol. This document outlines the expected

spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), and provides standardized protocols

for their determination.
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Molecular Structure and Properties
IUPAC Name: 3-[(Ethylamino)methyl]phenol

CAS Number: 91239-98-4

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol

InChI Key: TUMYKIYLRIVICV-UHFFFAOYSA-N

Spectroscopic Data
While experimental spectra for 3-[(Ethylamino)methyl]phenol are not widely available, the

following sections detail the predicted data and expected spectral characteristics based on its

chemical structure.

Infrared (IR) Spectroscopy
The IR spectrum of 3-[(Ethylamino)methyl]phenol is expected to show characteristic

absorption bands corresponding to its phenolic hydroxyl, secondary amine, and aromatic

functionalities.
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Functional Group

**Expected
Wavenumber
(cm⁻¹) **

Intensity Notes

O-H stretch (Phenol) 3200-3600 Strong, Broad

Broadness is due to

intermolecular

hydrogen bonding.

N-H stretch

(Secondary Amine)
3300-3500 Moderate

May be a sharp peak,

sometimes obscured

by the broad O-H

stretch.

Aromatic C-H stretch 3000-3100 Moderate, Sharp

Characteristic of

hydrogens on the

benzene ring.

Aliphatic C-H stretch 2850-2960 Moderate
From the ethyl and

methyl groups.

C=C stretch

(Aromatic)
1500-1600 Moderate

Multiple bands are

expected for the

benzene ring.

C-O stretch (Phenol) 1200-1260 Strong

C-N stretch 1020-1250 Moderate

C-H out-of-plane bend 690-900 Strong

The pattern can give

information about the

substitution on the

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons

and their neighboring environments.
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Proton Type
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Phenolic -OH 4.0 - 7.0 Singlet (broad) 1H

Aromatic Ar-H 6.5 - 7.5 Multiplet 4H

Methylene -CH₂-N ~3.7 Singlet 2H

Amine -NH 1.0 - 3.0 Singlet (broad) 1H

Methylene -CH₂-CH₃ ~2.6 Quartet 2H

Methyl -CH₃ ~1.1 Triplet 3H

Note: The chemical shifts for the -OH and -NH protons can vary significantly with solvent,

concentration, and temperature, and may exchange with D₂O.

The carbon NMR spectrum will indicate the number of unique carbon environments in the

molecule.

Carbon Type Expected Chemical Shift (δ, ppm)

Aromatic C-O 150 - 160

Aromatic C (unsubstituted) 110 - 130

Aromatic C-C (substituted) 130 - 140

Methylene -CH₂-N 45 - 55

Methylene -CH₂-CH₃ 40 - 50

Methyl -CH₃ 10 - 20

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The following data is based on predicted values.
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Ion Type Predicted m/z Notes

[M]⁺ 151.10 Molecular Ion

[M+H]⁺ 152.11 Protonated Molecular Ion

[M+Na]⁺ 174.09 Sodium Adduct

Expected Fragmentation: The molecule is expected to fragment via benzylic cleavage to lose

the ethylamino group or parts of it, as well as through processes characteristic of phenols.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a

hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal.

Data Acquisition:

Place the prepared sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Insert the NMR tube into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to

singlets for each unique carbon.

Data Processing:

Process the raw data by applying a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale using the reference standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).
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Further dilute the sample solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Select an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI).

Acquire the mass spectrum over a desired m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Mandatory Visualizations
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 3-[(Ethylamino)methyl]phenol.
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 3-[(Ethylamino)methyl]phenol. While experimental data is currently scarce,

the predicted values and detailed experimental protocols herein offer a robust framework for

researchers to identify and characterize this compound. The provided workflow and

methodologies are designed to ensure accurate and reproducible spectroscopic analysis,

which is critical for advancing research and development in fields utilizing this versatile

molecule.

To cite this document: BenchChem. [Spectroscopic Profile of 3-[(Ethylamino)methyl]phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313040#spectroscopic-data-of-3-ethylamino-
methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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